molecular formula C13H17NO2 B118291 L-erythro-Ritalinic Acid CAS No. 1076192-92-1

L-erythro-Ritalinic Acid

Cat. No. B118291
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-NWDGAFQWSA-N
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Description

L-erythro-Ritalinic Acid is a compound useful in organic synthesis . It is the main metabolite of Methylphenidate, a potent central nervous system (CNS) stimulant used medically to treat attention deficit hyperactivity disorder (ADHD) and, to a lesser extent, narcolepsy .


Synthesis Analysis

Methylphenidate is metabolized in the liver, mainly by endoplasmic reticulum human carboxylesterase 1A1 (CES1A1) through a de-esterification process into the inactive metabolite phenyl-2-piperidine acetic acid, also known as L-erythro-Ritalinic Acid .


Molecular Structure Analysis

The molecular formula of L-erythro-Ritalinic Acid is C13H17NO2 . The exact mass is 219.12600 and the molecular weight is 219.28000 .


Chemical Reactions Analysis

Ritalinic acid is the main inactive urinary metabolite of Methylphenidate, but minor pathways and the formation of ethylphenidate have been reported to contribute to the toxicological profile . The characterization of metabolomics of methylphenidate enantiomers is needed for a more efficacious therapeutic drug monitoring .

Safety And Hazards

L-erythro-Ritalinic Acid may cause serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453052
Record name L-erythro-Ritalinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-erythro-Ritalinic Acid

CAS RN

1076192-92-1
Record name L-erythro-Ritalinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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